molecular formula C18H19ClN8O B15117665 5-chloro-6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile

5-chloro-6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B15117665
M. Wt: 398.8 g/mol
InChI Key: WERZXCWYKUECIJ-UHFFFAOYSA-N
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Description

5-chloro-6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. The synthetic route may include:

    Preparation of the Purine Derivative: This step involves the synthesis of 9-(2-methoxyethyl)-9H-purine, which can be achieved through alkylation of purine with 2-methoxyethyl halide under basic conditions.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Assembly of the Final Compound: The final step involves the coupling of the purine derivative with the piperazine ring and the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

5-chloro-6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of 5-chloro-6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of a purine derivative, a piperazine ring, and a pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C18H19ClN8O

Molecular Weight

398.8 g/mol

IUPAC Name

5-chloro-6-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C18H19ClN8O/c1-28-7-6-27-12-24-15-17(22-11-23-18(15)27)26-4-2-25(3-5-26)16-14(19)8-13(9-20)10-21-16/h8,10-12H,2-7H2,1H3

InChI Key

WERZXCWYKUECIJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl

Origin of Product

United States

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